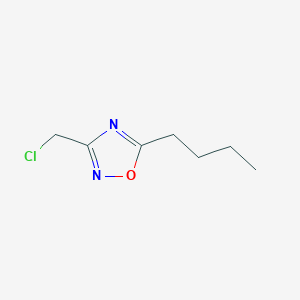

5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O/c1-2-3-4-7-9-6(5-8)10-11-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJCZRZSENJKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole

Retrosynthetic Analysis of 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole

A retrosynthetic approach to this compound reveals two primary disconnection strategies for the central 1,2,4-oxadiazole (B8745197) ring. These strategies are based on the two most common methods for forming this heterocycle: the cyclocondensation of an amidoxime (B1450833) with an acyl derivative, and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.

Strategy A: Cyclocondensation Route

This approach involves disconnecting the C5-O or the C3-N4 bond of the oxadiazole ring. This leads to two potential precursor pairs:

Path A1: Disconnection suggests 2-chloro-N'-hydroxyacetimidamide (chloroacetamidoxime) and a pentanoyl (valeryl) derivative (e.g., pentanoyl chloride or pentanoic acid). In this scenario, the chloromethyl group is supplied by the amidoxime, and the butyl group by the acylating agent.

Path A2: An alternative disconnection points to N'-hydroxypentanimidamide (valeramidoxime) and a chloroacetyl derivative (e.g., chloroacetyl chloride). Here, the butyl group originates from the amidoxime, and the chloromethyl moiety from the acylating agent.

Strategy B: Nitrile Oxide Cycloaddition Route

This strategy involves a [3+2] cycloaddition disconnection. This retrosynthetic pathway identifies chloroacetonitrile (B46850) N-oxide as the three-atom component (the 1,3-dipole) and valeronitrile (B87234) as the two-atom component (the dipolarophile).

Precursor Synthesis and Optimization

The successful synthesis of the target oxadiazole is contingent upon the efficient preparation of its key precursors.

Synthesis of Chloromethyl-Bearing Precursors

The primary precursors bearing the chloromethyl group are 2-chloro-N'-hydroxyacetimidamide and chloroacetyl chloride.

2-chloro-N'-hydroxyacetimidamide (Chloroacetamidoxime): This key intermediate can be synthesized from chloroacetonitrile. The reaction involves the addition of hydroxylamine (B1172632) to the nitrile function. Typically, this is achieved by treating chloroacetonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or an organic base like triethylamine, in a suitable solvent like ethanol.

| Reactants | Reagents | Product |

| Chloroacetonitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | 2-chloro-N'-hydroxyacetimidamide |

Chloroacetyl Chloride: This is a commercially available reagent. It can also be prepared from chloroacetic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Synthesis of Butyl-Substituted Precursors

The butyl-substituted precursors include N'-hydroxypentanimidamide, pentanoyl chloride, and valeronitrile.

N'-hydroxypentanimidamide (Valeramidoxime): Analogous to the synthesis of its chloromethyl counterpart, valeramidoxime is prepared from valeronitrile. The reaction with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base, yields the desired amidoxime.

| Reactants | Reagents | Product |

| Valeronitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | N'-hydroxypentanimidamide |

Pentanoyl Chloride (Valeryl Chloride): This acyl chloride is commercially available. It can be synthesized in the laboratory by treating pentanoic acid (valeric acid) with thionyl chloride or oxalyl chloride.

Valeronitrile: This nitrile can be prepared via nucleophilic substitution of a pentyl halide (e.g., 1-bromopentane) with a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent.

Direct Cyclization Strategies for 1,2,4-Oxadiazole Ring Formation

With the precursors in hand, the final and critical step is the construction of the 1,2,4-oxadiazole ring.

Cyclocondensation Reactions Employing Hydroxylamine Derivatives

This is one of the most widely applied methods for synthesizing 1,2,4-oxadiazoles. acs.orgscielo.brresearchgate.netnih.gov The reaction proceeds through the initial O-acylation of the amidoxime by the acyl chloride (or an activated carboxylic acid), followed by a cyclodehydration step to form the aromatic oxadiazole ring. This cyclization is often promoted by heating or by the addition of a base.

Route 1: Reaction of 2-chloro-N'-hydroxyacetimidamide with Pentanoyl Chloride

In this approach, 2-chloro-N'-hydroxyacetimidamide is treated with pentanoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrogen chloride byproduct and can also catalyze the final cyclization step. The intermediate O-acylamidoxime may be isolated but is often cyclized in situ by heating the reaction mixture.

| Amidoxime | Acyl Chloride | Base/Catalyst | Product |

| 2-chloro-N'-hydroxyacetimidamide | Pentanoyl chloride | Pyridine or Triethylamine | This compound |

Route 2: Reaction of N'-hydroxypentanimidamide with Chloroacetyl Chloride

Alternatively, N'-hydroxypentanimidamide can be acylated with chloroacetyl chloride. neliti.com The reaction conditions are similar to the first route, employing a base to facilitate the reaction and subsequent cyclization. The choice between Route 1 and Route 2 may depend on the availability and stability of the respective precursors.

| Amidoxime | Acyl Chloride | Base/Catalyst | Product |

| N'-hydroxypentanimidamide | Chloroacetyl chloride | Pyridine or Triethylamine | This compound |

Nitrile Oxide Cycloaddition Approaches

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile offers a direct and often regioselective route to 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgrsc.orgsctunisie.orgnih.gov This method is a powerful tool in heterocyclic synthesis. nih.gov

Reaction of Chloroacetonitrile N-oxide with Valeronitrile

This pathway involves the in situ generation of the unstable chloroacetonitrile N-oxide from a suitable precursor. A common method for generating nitrile oxides is the dehydrohalogenation of a hydroximoyl halide. For instance, 2-chloro-N-hydroxyacetimidoyl chloride (generated from chloroacetamidoxime) can be treated with a base (e.g., triethylamine) to eliminate HCl and form the nitrile oxide. The highly reactive nitrile oxide then rapidly undergoes a [3+2] cycloaddition reaction with valeronitrile to yield the target this compound.

The regioselectivity of the cycloaddition is generally controlled by electronic factors. In this case, the reaction between an electron-deficient nitrile oxide and an electron-rich nitrile is anticipated to proceed efficiently. rsc.org

| Nitrile Oxide Precursor | Nitrile | Reaction Type | Product |

| 2-chloro-N-hydroxyacetimidoyl chloride | Valeronitrile | 1,3-Dipolar Cycloaddition | This compound |

Alternative Cyclization Pathways for 1,2,4-Oxadiazoles

While the most conventional route to 1,2,4-oxadiazoles involves the cyclodehydration of O-acylamidoximes, several alternative pathways offer distinct advantages in terms of starting materials, reaction conditions, and efficiency. mdpi.comchim.it These methods provide versatility in the synthesis of the 1,2,4-oxadiazole core.

1,3-Dipolar Cycloaddition: This pathway involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. chim.itnih.gov The nitrile oxide, often generated in situ from an oxime or nitroalkane, reacts with the nitrile component to form the 1,2,4-oxadiazole ring. organic-chemistry.org This method is powerful for controlling regiochemistry, as the substituent from the nitrile becomes the C5 substituent of the oxadiazole, while the nitrile oxide provides the C3 substituent. chim.it For the target molecule, this would conceptually involve the reaction of chloroacetonitrile oxide with valeronitrile.

Oxidative Cyclization: A newer approach involves the oxidative cyclization of various precursors. mdpi.com For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-Bromosuccinimide (NBS) to yield 1,2,4-oxadiazoles in near-quantitative yields at room temperature. mdpi.com Another variation is the copper-catalyzed cascade reaction of amidines and methylarenes. mdpi.com Electrochemical methods have also been developed for the dehydrogenative cyclization of N-benzyl amidoximes, proceeding through an iminoxy radical intermediate and a 1,5-Hydrogen Atom Transfer (1,5-HAT) mechanism under mild conditions. rsc.orgrsc.org

One-Pot Syntheses from Alternative Precursors: Efficient one-pot procedures have been developed to avoid the isolation of intermediates. One such method involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions. organic-chemistry.org Another approach is the tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH), which can produce 1,2,4-oxadiazoles in excellent yields and very short reaction times. nih.gov

Post-Cyclization Functionalization Strategies for this compound

Introducing the butyl and chloromethyl groups after the formation of the 1,2,4-oxadiazole ring is a less common but plausible synthetic strategy. This approach relies on the selective functionalization of the C3 and C5 positions of a pre-formed oxadiazole core.

Introduction of the Chloromethyl Group onto the Oxadiazole Core

Directly introducing a chloromethyl group onto the C3 position of a 5-butyl-1,2,4-oxadiazole intermediate is challenging. A plausible, albeit multi-step, strategy would involve the initial synthesis of 5-butyl-3-methyl-1,2,4-oxadiazole. The methyl group could then be subjected to free-radical chlorination to install the chloro substituent.

Alternatively, functionalization could proceed from a 5-butyl-1,2,4-oxadiazole that is unsubstituted at the C3 position. C-H activation at the C3 position, potentially via metallation with a strong base followed by quenching with a chloromethylating agent like chloromethyl methyl ether, represents a possible route. chempanda.com However, the most common synthetic routes for compounds bearing a chloromethyl group involve using precursors that already contain this moiety, such as chloroacetyl chloride or 2-chloro-acetamidoxime, prior to the cyclization step. smolecule.comchemicalbook.com

Introduction of the Butyl Group onto the Oxadiazole Core

Attaching the butyl group to the C5 position of a 3-(chloromethyl)-1,2,4-oxadiazole (B1349337) intermediate could be achieved through modern cross-coupling reactions. One approach involves the synthesis of a 3-(chloromethyl)-5-halo-1,2,4-oxadiazole (e.g., bromo or iodo derivative). This halogenated intermediate could then participate in a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate organobutyl reagent (e.g., butylboronic acid or tributylstannane).

Another advanced strategy is the direct C-H alkylation of the C5 position. This can be accomplished through transition-metal-catalyzed reactions that activate the C-H bond of the heterocycle, allowing for coupling with an alkylating agent. mdpi.com Furthermore, selective metallation of the oxadiazole ring using techniques like zincation with TMP-bases (2,2,6,6-tetramethylpiperidyl) can generate a reactive organometallic intermediate at the C5 position, which can then be coupled with a butyl halide. acs.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The efficiency and yield of 1,2,4-oxadiazole synthesis are highly dependent on reaction parameters. Optimizing factors such as solvent, temperature, and pressure is crucial for maximizing the output of this compound.

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the rate and yield of the cyclodehydration step in 1,2,4-oxadiazole synthesis. Superbase systems, particularly NaOH in dimethyl sulfoxide (B87167) (DMSO), have proven highly effective for one-pot syntheses at room temperature, accommodating a wide range of substrates and often leading to excellent yields. mdpi.comnih.govresearchgate.net

For base-catalyzed cyclizations of isolated O-acylamidoximes, aprotic solvents are generally preferred. Studies have shown that solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (B52724) (MeCN) can provide high yields. mdpi.com In contrast, protic solvents such as methanol (B129727) and water, or nonpolar solvents like toluene (B28343), can be less effective or even detrimental to the reaction. mdpi.com

| Solvent | Catalyst/Base System | Typical Yield | Reference |

|---|---|---|---|

| DMSO | NaOH | Excellent (up to 90%) | nih.gov |

| DMF | TBAH | Excellent (88-95%) | mdpi.com |

| THF | TBAH | Excellent (88-95%) | mdpi.com |

| DCM | TBAH | Excellent (88-95%) | mdpi.com |

| Toluene | TBAH | Trace | mdpi.com |

| Methanol | TBAH | 0% | mdpi.com |

Temperature and Pressure Optimization

Temperature is a critical parameter for controlling the rate of 1,2,4-oxadiazole formation. While traditional methods often require heating or refluxing in solvents like toluene or pyridine for several hours, modern approaches have enabled synthesis at ambient temperatures. chim.itlew.ro The use of highly active catalyst systems, such as superbases (NaOH/DMSO) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF), facilitates efficient cyclization at room temperature, which is advantageous for substrates with heat-sensitive functional groups. mdpi.comnih.gov

Conversely, elevating the temperature can significantly accelerate the reaction. Microwave irradiation has emerged as a powerful tool for rapidly synthesizing 1,2,4-oxadiazoles, often reducing reaction times from hours to minutes and improving yields. nih.govnih.gov For specific reactions, a controlled increase in temperature can be necessary to drive the cyclodehydration to completion. Forcing conditions, such as high temperature and pressure, can also be achieved in continuous microreactor systems, allowing for rapid optimization and scaling of the reaction.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|

| 60 | 16 | 38% | nih.gov |

| 80 | 1.5 | 83% | nih.gov |

| 90 | 2 | ~85-92% | nih.gov |

Catalyst Screening and Ligand Effects in 1,2,4-Oxadiazole Synthesis

The synthesis of the 1,2,4-oxadiazole ring, the core structure of this compound, is frequently achieved through the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The efficiency and selectivity of these transformations are highly dependent on the catalytic system employed. Researchers have screened a variety of catalysts to optimize reaction conditions, improve yields, and simplify procedures.

Catalysts for this synthesis can be broadly categorized into acids, bases, and metal-based systems. Lewis acids such as Zinc Chloride (ZnCl₂), often used in conjunction with a Brønsted acid like p-Toluenesulfonic acid (PTSA), have proven effective. organic-chemistry.orgacs.org This dual system is believed to activate the amidoxime, facilitating the formation of a nitrile oxide intermediate which then undergoes cycloaddition. organic-chemistry.orgacs.org Optimization studies have shown that ZnCl₂ is a cost-effective and efficient co-catalyst. organic-chemistry.org

Base catalysts are also widely used, particularly for the cyclodehydration of O-acylamidoxime intermediates. Tetrabutylammonium fluoride (TBAF) is noted for its efficacy as a mild and efficient catalyst for this purpose. nih.gov Other bases, including pyridine, are also utilized to promote the reaction. nih.govnih.gov

More recently, metal catalysts have been explored. Platinum(IV) complexes have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions, overcoming the general non-reactivity of the C≡N triple bond. nih.gov Copper-catalyzed cascade reactions have also been developed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes. mdpi.com

While the term "ligand effects" is more commonly associated with transition-metal-catalyzed cross-coupling reactions, the choice of counter-ions, solvents, and additives in 1,2,4-oxadiazole synthesis can be seen as having a similar influential role. For instance, in the PTSA-ZnCl₂ system, the solvent was found to have a significant effect. The use of dimethylformamide (DMF) is common, but switching to acetonitrile can selectively favor the synthesis of certain substituted oxadiazoles. organic-chemistry.org Similarly, the choice of activating agents for carboxylic acids, such as carbonyldiimidazole (CDI) or propylphosphonic anhydride (B1165640) (T3P®), can be crucial for the success of one-pot syntheses from amidoximes and carboxylic acids. nih.govmdpi.com

| Catalyst System | Reactants | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

|---|---|---|---|---|---|

| PTSA-ZnCl₂ | Amidoximes + Nitriles | DMF | 80 | up to 94 | organic-chemistry.org |

| TBAF | O-acylamidoximes | THF | Room Temp | High | nih.govmdpi.com |

| Propylphosphonic anhydride (T3P®) | Amidoximes + Carboxylic Acids | - | - | Good-Excellent | nih.gov |

| NaOH/DMSO | Amidoximes + Esters | DMSO | Room Temp | 11-90 | nih.gov |

| Copper Catalyst | Amidines + Methylarenes | - | Mild | Moderate-Good | mdpi.com |

| Vilsmeier Reagent | Amidoximes + Carboxylic Acids | CH₂Cl₂ | Room Temp | 61-93 | nih.govmdpi.com |

Reaction Time Studies and Kinetic Control

The duration of a chemical reaction is a critical parameter that influences not only the efficiency and throughput of a synthesis but also the final product distribution. In the synthesis of 1,2,4-oxadiazoles, reaction times can vary dramatically, from several hours to days for traditional methods, down to mere minutes for microwave-assisted protocols. acs.orgnih.gov For instance, one-pot syntheses at room temperature using a superbase medium like NaOH/DMSO can require between 4 and 24 hours to reach completion. nih.gov In contrast, methods employing activating agents like the Vilsmeier reagent can be complete within 3 hours at room temperature. mdpi.com

The concept of kinetic versus thermodynamic control is fundamental to understanding how reaction time and temperature can dictate the outcome of a reaction with competing pathways. wikipedia.orglibretexts.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. The product that forms fastest (the kinetic product) will be the major product, which is typically favored at lower temperatures and shorter reaction times. wikipedia.org Conversely, a reaction is under thermodynamic control when the product distribution is determined by the relative stabilities of the products. Given sufficient time and energy (e.g., higher temperatures) for the reaction to reach equilibrium, the most stable product (the thermodynamic product) will predominate. wikipedia.orglibretexts.org

In the context of 1,2,4-oxadiazole synthesis, kinetic and thermodynamic considerations can be crucial. The formation of the 1,2,4-oxadiazole ring is generally a thermodynamically favorable process, resulting in a stable aromatic heterocycle. mdpi.com However, side reactions, such as the dimerization of nitrile oxide intermediates to form furoxans (1,2,5-oxadiazole-2-oxides), can compete with the desired cycloaddition. nih.gov These side reactions may be kinetically favored under certain conditions.

Therefore, reaction conditions are carefully controlled to favor the formation of the desired thermodynamic product. For example, in syntheses involving the 1,3-dipolar cycloaddition of a nitrile oxide, the slow addition of one reagent or the in situ generation of the reactive nitrile oxide can keep its concentration low, disfavoring the kinetically competing dimerization reaction and promoting the desired pathway to the 1,2,4-oxadiazole. The choice of catalyst and temperature plays a pivotal role in navigating these competing pathways, ensuring that the reaction proceeds efficiently to the stable 1,2,4-oxadiazole ring.

Green Chemistry Principles in the Synthesis of this compound

The paradigm of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has become increasingly important in synthetic organic chemistry. ijpsjournal.comrasayanjournal.co.inmdpi.com The synthesis of heterocyclic compounds like 1,2,4-oxadiazoles is an area where these principles have been successfully applied, offering more sustainable alternatives to traditional methods that often rely on harsh conditions and toxic solvents. nih.govnih.gov

Key green chemistry approaches applied to oxadiazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov In the synthesis of 1,2,4-oxadiazoles, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. acs.orgrasayanjournal.co.in This energy-efficient method aligns with green chemistry principles by reducing energy consumption and minimizing the formation of byproducts. nih.govresearchgate.net

Solvent-Free Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. ijpsjournal.com Solvent-free, or solid-support, reactions have been developed for oxadiazole synthesis. For example, using alumina-supported ammonium (B1175870) fluoride under microwave irradiation provides an efficient and environmentally friendly route. nih.govrasayanjournal.co.in These methods reduce waste, cost, and the hazards associated with solvent use and disposal. ijpsjournal.com

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is an ideal green solvent, and methods for synthesizing 1,2,4-oxadiazoles in water have been reported. nih.govnih.gov Ionic liquids have also been explored as recyclable, non-volatile solvent alternatives. nih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. nih.govrsc.org Solid-supported catalysts, such as K-10 montmorillonite, can facilitate reactions under solvent-free conditions and be easily recovered and reused, minimizing waste. nih.gov Biocatalysis, using enzymes like Candida antarctica lipase (B570770) (CAL), represents a highly sustainable approach, enabling reactions to occur in water under mild conditions with high yields. nih.gov

| Parameter | Conventional Method (e.g., Thermal Heating) | Green Method (e.g., Microwave, Solvent-Free) | Green Advantage |

|---|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Reduced energy consumption, rapid heating |

| Reaction Time | Hours to days | Minutes | Increased throughput, energy efficiency |

| Solvents | Often toxic and volatile (e.g., Toluene, Pyridine) | Solvent-free, Water, or Ionic Liquids | Reduced pollution and health hazards |

| Catalyst | Homogeneous catalysts, often requiring difficult separation | Solid-supported, recyclable catalysts, biocatalysts | Waste reduction, catalyst reusability |

| Yield | Variable, often moderate | Often higher yields with fewer byproducts | Improved atom economy and efficiency |

By embracing these green chemistry principles, the synthesis of this compound and related compounds can be made more efficient, safer, and more environmentally sustainable. ijpsjournal.com

Chemical Reactivity and Transformation Pathways of 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole

Reactivity of the Chloromethyl Group as an Electrophilic Center

Radical Reactions at the Chloromethyl Site

While specific studies on radical reactions involving 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole are not extensively documented, the reactivity of the chloromethyl group can be inferred from the general principles of radical chemistry. The carbon-chlorine bond in the chloromethyl group is susceptible to homolytic cleavage under the influence of radical initiators or UV light, which can lead to the formation of a 3-(radical methyl)-5-butyl-1,2,4-oxadiazole intermediate. This highly reactive species can then participate in a variety of radical-mediated transformations.

For instance, in the presence of a suitable hydrogen donor, the radical can be quenched to form 5-butyl-3-methyl-1,2,4-oxadiazole. Conversely, in the presence of a halogenating agent, further substitution can occur, leading to the formation of di- or trichloromethyl derivatives at the 3-position. The specific outcome of such reactions would be highly dependent on the reaction conditions, including the nature of the radical initiator, the solvent, and the concentration of reactants.

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an aromatic heterocycle characterized by a relatively low level of aromaticity and the presence of a weak O-N bond. chim.itosi.lv This inherent structural feature makes the ring prone to various transformations, including electrophilic and nucleophilic attacks, as well as ring-opening and rearrangement reactions. chim.itosi.lv

Electrophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is generally considered to be electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electron-poor nature makes the carbon atoms of the ring, C3 and C5, almost inert to electrophilic substitution reactions such as halogenation, nitration, and acylation. chemicalbook.com However, electrophilic attack can occur at the nitrogen atoms, particularly N4, which is the preferred site for protonation and alkylation. beilstein-journals.orgnih.gov In the context of this compound, protonation in the presence of superacids like triflic acid (TfOH) would likely occur at the N4 position, leading to the formation of a reactive dicationic species that can subsequently react with nucleophiles. beilstein-journals.orgnih.gov

Nucleophilic Attack on the Oxadiazole Ring

The electron-deficient character of the 1,2,4-oxadiazole ring renders its carbon atoms, particularly C5 and C3, susceptible to nucleophilic attack. The C5 position is generally more electrophilic than the C3 position. chim.it Therefore, in this compound, a strong nucleophile could potentially attack the C5 carbon, leading to ring-opening. For example, reactions with strong nucleophiles like n-butyllithium have been shown to result in nucleophilic addition to the C5 position of 3,5-diaryl-1,2,4-oxadiazoles. researchgate.net The presence of the electron-withdrawing chloromethyl group at the C3 position would further activate the C5 position towards nucleophilic attack.

Simultaneously, the chloromethyl group itself is a primary site for nucleophilic substitution, where the chlorine atom can be displaced by a variety of nucleophiles. This reaction is a common transformation for chloromethyl-substituted heterocycles.

Ring-Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole Core

The inherent strain and the weak O-N bond in the 1,2,4-oxadiazole ring make it susceptible to a variety of ring-opening and rearrangement reactions, often promoted by thermal or photochemical conditions. chim.itosi.lv

One of the most significant rearrangements of the 1,2,4-oxadiazole system is the Boulton-Katritzky Rearrangement (BKR) . chim.it This thermal rearrangement involves an intramolecular nucleophilic substitution where a nucleophilic center in a side chain at the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. chim.it For this compound, if the chloromethyl group were converted to a suitable three-atom side chain with a terminal nucleophile, it could potentially undergo a BKR. For example, conversion of the chloromethyl group to an aminoethyl group could lead to rearrangement into spiropyrazolinium salts in the presence of acids or bases. nih.govresearchgate.netmdpi.com

Another important reaction is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. osi.lvwikipedia.org This typically occurs when the oxadiazole ring is attacked by a bidentate nucleophile. The reaction of 1,2,4-oxadiazoles with hydrazine, for instance, can lead to the formation of 1,2,4-triazoles through a reductive ANRORC pathway. nih.gov In the case of this compound, reaction with a bidentate nucleophile could potentially initiate an ANRORC-type transformation, leading to a different heterocyclic core.

Photochemical rearrangements of 1,2,4-oxadiazoles are also well-documented and typically involve the cleavage of the weak O-N bond upon UV irradiation. chim.itnih.gov This can lead to the formation of reactive intermediates that can rearrange to other heterocyclic systems or react with surrounding molecules. chim.itnih.gov The specific outcome of the photoreaction of this compound would depend on the reaction conditions and the nature of the substituents. researchgate.net

Stability Studies of the 1,2,4-Oxadiazole Core in this compound under Various Conditions

The stability of the 1,2,4-oxadiazole ring is influenced by its substitution pattern. Generally, 3,5-disubstituted 1,2,4-oxadiazoles exhibit good thermal stability and are stable in the presence of strong acids like concentrated sulfuric acid. chemicalbook.comscirp.orgscirp.org However, they can be prone to hydrolysis under strongly acidic or basic conditions. chemicalbook.com

Reactivity of the Butyl Substituent

The n-butyl group at the 5-position of the oxadiazole ring is a saturated alkyl chain and is generally less reactive than the other functional groups in the molecule under many conditions. However, it can undergo reactions typical of alkyl chains, particularly free-radical reactions.

Under conditions that favor radical formation, such as high temperatures or the presence of radical initiators, hydrogen abstraction from the butyl chain can occur. The position of hydrogen abstraction would depend on the relative stability of the resulting carbon radical, with abstraction from a secondary carbon (to form a secondary radical) being more favorable than from a primary carbon. This initial hydrogen abstraction could then lead to a variety of subsequent reactions, such as oxidation or halogenation of the butyl chain. The specific products would be determined by the reaction conditions and the other reagents present.

Multi-Component Reactions Involving this compound as a Reactive Partner

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the construction of complex molecules in a single step. The structure of this compound offers several possibilities for its participation in MCRs. The chloromethyl group is a key functional handle, acting as an electrophile. Alternatively, it can be converted into other functional groups that can participate in MCRs.

For instance, the chloromethyl group could be converted to an isocyanide via a two-step sequence involving nucleophilic substitution with sodium azide (B81097) to form an azidomethyl group, followed by reduction and subsequent formylation and dehydration. The resulting isocyanide-functionalized oxadiazole could then participate in Passerini and Ugi reactions.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide. If 5-Butyl-3-(isocyanomethyl)-1,2,4-oxadiazole were used as the isocyanide component, a variety of α-acyloxy amides bearing the oxadiazole moiety could be synthesized.

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. This would allow for the introduction of even greater molecular diversity, leading to the formation of α-acylamino amides.

Biginelli Reaction: While the parent molecule is not a direct participant in the classical Biginelli reaction, its derivatives could be. For example, conversion of the chloromethyl group to an aldehyde would yield 5-butyl-1,2,4-oxadiazole-3-carbaldehyde. This aldehyde could then undergo a Biginelli condensation with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones.

Hypothetical Multi-Component Reactions

| Reaction Type | Oxadiazole-Derived Reactant | Other Reactants | Product Class |

| Passerini | 5-Butyl-3-(isocyanomethyl)-1,2,4-oxadiazole | Benzaldehyde, Acetic Acid | α-Acyloxy amide with oxadiazole side chain |

| Ugi | 5-Butyl-3-(isocyanomethyl)-1,2,4-oxadiazole | Isobutyraldehyde, Benzylamine, Propionic Acid | α-Acylamino amide with oxadiazole side chain |

| Biginelli | 5-Butyl-1,2,4-oxadiazole-3-carbaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone with oxadiazole substituent |

Mechanistic Investigations of Reactions Involving 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and other variables.

To investigate the mechanism of a reaction involving 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole, the first step would be to determine the reaction's rate law. This is achieved by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. The rate law is expressed as:

Rate = k [this compound]x [Reactant B]y ...

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

This table presents hypothetical data for illustrative purposes.

The effect of temperature on the reaction rate is studied to determine the activation energy (Ea) and other thermodynamic parameters. By measuring the rate constant (k) at different temperatures, the Arrhenius equation can be applied:

k = A e-Ea/RT

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. Furthermore, transition state theory can be used to determine the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide a deeper understanding of the energy profile of the reaction and the structure of the transition state.

Table 2: Hypothetical Activation Parameters

| Parameter | Value |

| Activation Energy (Ea) | 75 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -25 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 79.9 kJ/mol |

This table presents hypothetical data for illustrative purposes.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in this compound (for example, a 13C in the chloromethyl group or an 18O in the oxadiazole ring) with one of its heavier, stable isotopes, the position of that atom in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. This information is invaluable for distinguishing between different possible reaction pathways and for identifying bond-breaking and bond-forming steps.

Identification and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates. The direct detection and characterization of these species can provide definitive evidence for a proposed reaction mechanism. Techniques for identifying intermediates include:

Spectroscopic Methods: Fast spectroscopic techniques such as flash photolysis coupled with UV-Vis or IR spectroscopy can be used to observe short-lived intermediates. NMR spectroscopy at low temperatures can also be employed to stabilize and characterize reactive intermediates.

Trapping Experiments: A reactive species (a "trap") can be added to the reaction mixture to intercept a proposed intermediate, forming a stable product that can be isolated and identified.

Computational Mechanistic Studies (refer to Section 6)

While this section focuses on experimental investigations, it is important to note that computational chemistry plays a crucial and complementary role. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, locate transition states, and calculate activation energies. These theoretical studies can provide detailed insights into the electronic structure of reactants, intermediates, and transition states, helping to rationalize experimental findings and predict reactivity. For a detailed discussion of these methods, refer to Section 6 of the complete article.

Derivatization Strategies and Analogue Synthesis Based on 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole

Synthesis of Novel 3-Substituted 1,2,4-Oxadiazole (B8745197) Derivatives via Transformations of the Chloromethyl Group

The presence of a chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring provides a reactive site for nucleophilic substitution and oxidation reactions. This functionality allows for the introduction of a wide array of chemical moieties, leading to the synthesis of novel 3-substituted derivatives.

Formation of Aldehydes, Ketones, and Carboxylic Acid Derivatives

The chloromethyl group of 5-butyl-3-(chloromethyl)-1,2,4-oxadiazole can be oxidized to introduce carbonyl functionalities, thereby providing access to aldehydes, ketones, and carboxylic acids. These derivatives are valuable intermediates for further synthetic transformations.

One established method for the conversion of alkyl halides to aldehydes is the Kornblum oxidation . wikipedia.org This reaction typically involves the treatment of the alkyl halide with dimethyl sulfoxide (B87167) (DMSO) and a base, such as triethylamine. While specific examples for this compound are not extensively documented, this method is a plausible route to obtain 5-butyl-1,2,4-oxadiazole-3-carbaldehyde.

The synthesis of ketones can be achieved through the reaction of the chloromethyl compound with a Grignard reagent, followed by oxidation of the resulting secondary alcohol. adichemistry.com For instance, reaction with an appropriate alkyl or aryl magnesium bromide would yield a secondary alcohol, which can then be oxidized using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to afford the corresponding ketone.

The formation of a carboxylic acid derivative can be envisioned through a two-step process involving cyanide displacement followed by hydrolysis. The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, would yield the corresponding nitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would provide 5-butyl-1,2,4-oxadiazole-3-carboxylic acid.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. DMSO, Base (e.g., Triethylamine) | 5-Butyl-1,2,4-oxadiazole-3-carbaldehyde | Kornblum Oxidation |

| This compound | 1. R-MgBr 2. Oxidizing Agent (e.g., PCC) | 3-Acyl-5-butyl-1,2,4-oxadiazole | Grignard Reaction & Oxidation |

| This compound | 1. NaCN or KCN 2. H3O+ or OH- | 5-Butyl-1,2,4-oxadiazole-3-carboxylic acid | Cyanide Displacement & Hydrolysis |

Amidation and Esterification Reactions

The reactive nature of the chloromethyl group facilitates its conversion into amides and esters through nucleophilic substitution reactions.

Amidation can be achieved by reacting this compound with a primary or secondary amine. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid formed, results in the formation of a C-N bond and the corresponding N-substituted (5-butyl-1,2,4-oxadiazol-3-yl)methanamine. Further acylation of this amine would lead to the desired amide. Alternatively, direct reaction with an amide anion could also be a potential route. A variety of novel 1,2,4-oxadiazole derivatives containing amide fragments have been designed and synthesized, highlighting the utility of this functional group in building complex molecules. mdpi.com

Esterification can be accomplished by reacting the chloromethyl compound with a carboxylate salt, such as sodium or potassium carboxylate. This nucleophilic substitution reaction, often performed in a polar aprotic solvent like dimethylformamide (DMF), yields the corresponding ester derivative.

Ether and Thioether Formation

The synthesis of ether and thioether analogues of this compound can be readily achieved through Williamson-type reactions.

Ether formation , known as the Williamson ether synthesis , involves the reaction of the chloromethyl group with an alkoxide or phenoxide. wikipedia.orgmasterorganicchemistry.com This S_N2 reaction is a general and versatile method for preparing ethers. Treating this compound with a sodium or potassium salt of an alcohol or phenol (B47542) would yield the corresponding ether derivative.

Thioether formation follows a similar principle, where the chloromethyl compound is reacted with a thiol or a thiolate salt. pensoft.netbeilstein-journals.org The higher nucleophilicity of the sulfur atom generally leads to efficient formation of the C-S bond, resulting in the corresponding thioether.

| Reactant | Nucleophile | Product | Product Class |

| This compound | Primary/Secondary Amine | N-substituted (5-butyl-1,2,4-oxadiazol-3-yl)methanamine | Amine (Amide precursor) |

| This compound | Carboxylate Salt (R-COO⁻) | (5-butyl-1,2,4-oxadiazol-3-yl)methyl ester | Ester |

| This compound | Alkoxide/Phenoxide (R-O⁻) | 3-(Alkoxymethyl)-5-butyl-1,2,4-oxadiazole | Ether |

| This compound | Thiol/Thiolate (R-S⁻) | 3-(Alkylthiomethyl)-5-butyl-1,2,4-oxadiazole | Thioether |

Introduction of Diverse Heterocyclic Moieties at the 3-Position

The chloromethyl group serves as a convenient linker to introduce various heterocyclic rings at the 3-position of the 1,2,4-oxadiazole core. This can be accomplished by reacting this compound with a nitrogen-containing heterocycle, such as imidazole, pyrazole, or triazole. The nucleophilic nitrogen atom of the heterocycle displaces the chloride ion to form a new C-N bond, effectively tethering the two heterocyclic systems. This strategy is widely used in medicinal chemistry to explore the structure-activity relationships of complex molecules.

Synthesis of Novel 5-Substituted 1,2,4-Oxadiazole Derivatives through Butyl Chain Modifications

Modification of the butyl chain at the 5-position of the 1,2,4-oxadiazole ring offers another avenue for creating structural diversity. These modifications can involve extending the alkyl chain or introducing various functional groups.

Extension or Diversification of the Alkyl Chain

While direct functionalization of the unactivated sp³ C-H bonds of the butyl chain can be challenging, several synthetic strategies can be envisioned.

One potential approach is through a lithiation reaction. It has been shown that methyl groups on oxadiazole rings can be lithiated using a strong base like n-butyllithium, followed by quenching with an electrophile. researchgate.netcdnsciencepub.com While direct lithiation of the butyl chain may be less straightforward, it is a potential route for introducing new functional groups. For example, lithiation followed by reaction with an alkyl halide could lead to chain extension.

Introduction of Aryl and Heteroaryl Substituents

The introduction of aryl and heteroaryl moieties onto the this compound scaffold is a key strategy for generating analogues with potentially diverse properties. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives.

The primary method for introducing these substituents is through nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable aryl or heteroaryl nucleophile. This can be achieved through several approaches:

Reaction with Phenoxides and Thiophenoxides: Aryl and heteroaryl ethers and thioethers can be synthesized by reacting this compound with the corresponding phenoxides or thiophenoxides. These reactions are typically carried out in the presence of a base, such as an alkali metal carbonate or hydroxide (B78521), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The general scheme for this reaction is presented below:

| Reactant 1 | Reactant 2 (Ar-XH) | Base | Solvent | Product |

| This compound | Phenol | K₂CO₃ | DMF | 5-Butyl-3-(phenoxymethyl)-1,2,4-oxadiazole |

| This compound | Thiophenol | NaH | THF | 5-Butyl-3-(phenylthiomethyl)-1,2,4-oxadiazole |

| This compound | 4-Pyridinol | Cs₂CO₃ | Acetonitrile | 5-Butyl-3-((pyridin-4-yloxy)methyl)-1,2,4-oxadiazole |

| This compound | 2-Mercaptobenzimidazole | Et₃N | Ethanol | 5-Butyl-3-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-1,2,4-oxadiazole |

Friedel-Crafts-type Alkylation: Direct alkylation of electron-rich aromatic and heteroaromatic compounds with this compound can be achieved under Friedel-Crafts conditions. This typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the chloromethyl group for electrophilic attack on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic or heteroaromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions: More advanced methods for forming carbon-carbon bonds involve palladium-catalyzed cross-coupling reactions. For instance, after conversion of the chloromethyl group to a more suitable coupling partner (e.g., an organozinc or organoboron species), Suzuki or Negishi coupling reactions can be employed to introduce a wide variety of aryl and heteroaryl groups.

While specific research on this compound is limited, the reactivity of the chloromethyl group on the 1,2,4-oxadiazole ring is a well-established principle in organic synthesis, suggesting that these derivatization strategies are highly feasible.

Construction of Fused and Bridged Ring Systems Incorporating the 1,2,4-Oxadiazole Core

The synthesis of fused and bridged ring systems incorporating the 1,2,4-oxadiazole core represents a significant step in creating structurally complex and rigid molecules. Such structures can have important applications in medicinal chemistry and materials science. Starting from this compound, several synthetic strategies can be envisioned to construct these intricate architectures.

One potential approach involves intramolecular cyclization reactions. By first introducing a nucleophilic group onto a substituent at the 5-position (the butyl group), it may be possible to effect a ring-closing reaction with the chloromethyl group at the 3-position. For example, if the butyl group were to be functionalized with a primary amine, an intramolecular nucleophilic substitution could lead to the formation of a fused six- or seven-membered ring containing a nitrogen atom.

Another strategy could involve a multi-step sequence where the chloromethyl group is first elaborated into a longer chain containing a reactive functional group. This new functional group could then participate in a cyclization reaction back onto the oxadiazole ring or an appended substituent.

Furthermore, [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings. While not directly involving the chloromethyl group as a reactant in the cycloaddition, this group can be used to tether a dipolarophile, which can then react with a 1,3-dipole to form a fused ring system.

Synthesis of Polymeric or Supramolecular Structures Utilizing this compound as a Monomeric Unit

The bifunctional nature of this compound, with its reactive chloromethyl group and the potential for intermolecular interactions involving the oxadiazole ring, makes it a candidate for the synthesis of novel polymeric and supramolecular structures.

In the realm of polymer chemistry, this compound could potentially be used in polycondensation reactions. For example, reaction with a difunctional nucleophile, such as a bisphenol or a diamine, could lead to the formation of linear polymers. The resulting polymers would feature the 5-butyl-1,2,4-oxadiazole moiety as a repeating unit in the polymer backbone. The properties of such polymers would be influenced by the nature of the difunctional comonomer and the presence of the polar oxadiazole ring.

Alternatively, this compound could be used to synthesize polymers with pendant 1,2,4-oxadiazole groups. This could be achieved by first reacting the chloromethyl group with a polymerizable monomer containing a suitable nucleophile (e.g., 4-vinylphenol). The resulting oxadiazole-containing monomer could then be polymerized through standard polymerization techniques like free-radical or controlled radical polymerization.

In the context of supramolecular chemistry, the 1,2,4-oxadiazole ring can participate in non-covalent interactions such as hydrogen bonding (acting as a hydrogen bond acceptor) and dipole-dipole interactions. These interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. While the chloromethyl group itself is not typically involved in self-assembly, it can be used to attach moieties that are known to drive supramolecular organization, such as hydrogen bonding motifs or metal-coordinating ligands.

The following table outlines hypothetical approaches for these applications:

| Application | Strategy | Potential Outcome |

| Polymer Synthesis | Polycondensation with a di-nucleophile (e.g., bisphenol A) | A linear polymer with the 1,2,4-oxadiazole ring in the backbone. |

| Polymer Synthesis | Reaction with a nucleophilic monomer (e.g., 4-vinylbenzyl alcohol) followed by polymerization. | A polymer with pendant 5-butyl-1,2,4-oxadiazole units. |

| Supramolecular Assembly | Derivatization of the chloromethyl group with a self-assembling moiety (e.g., a melamine (B1676169) derivative). | A molecule capable of forming extended hydrogen-bonded networks. |

| Supramolecular Assembly | Attachment of a metal-ligating group (e.g., a pyridine) via the chloromethyl group. | A ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. |

While the specific use of this compound in these areas has not been extensively documented, the chemical principles suggest its potential as a valuable building block for the creation of new materials with tailored properties.

Theoretical and Computational Studies of 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic properties and geometric parameters of a molecule from first principles. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can predict a wide range of molecular characteristics before a compound is ever synthesized in a lab.

Electronic Structure Analysis

The electronic structure dictates the reactivity, stability, and spectroscopic properties of a molecule. Key aspects of this analysis for 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich oxadiazole ring and the oxygen atom. The LUMO would likely be distributed across the N=C-O-N framework, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability.

Electron Density Distributions: This analysis reveals the probability of finding an electron at any given point around the molecule. For this compound, high electron density would be concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring and the chlorine atom of the chloromethyl group. The butyl chain, being an alkyl group, would exhibit more diffuse electron density.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution and are invaluable for predicting intermolecular interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, which would be expected around the N and O atoms of the oxadiazole ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, likely found around the hydrogen atoms and the carbon of the chloromethyl group.

Hypothetical Data Table: Calculated Electronic Properties Calculations are typically performed using a method like DFT with a basis set such as B3LYP/6-311++G(d,p).

| Property | Hypothetical Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity |

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for the identification and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are achieved by computing the magnetic shielding tensors for each nucleus. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule and its derivatives. For this compound, distinct signals would be predicted for the protons and carbons of the butyl chain, the chloromethyl group, and the oxadiazole ring.

IR Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Specific vibrational modes can be assigned to the stretching and bending of particular bonds, such as C=N, N-O, C-O stretches in the oxadiazole ring, C-H stretches in the butyl group, and the C-Cl stretch. These predicted frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculations would identify the primary electronic transitions (e.g., n → π* or π → π*) and their corresponding absorption wavelengths (λmax), providing insight into the molecule's photophysical properties.

Hypothetical Data Table: Predicted Spectroscopic Parameters

| Parameter | Predicted Value | Assignment |

| ¹H NMR Shift (CH₂Cl) | δ 4.8 ppm | Protons of the chloromethyl group |

| ¹³C NMR Shift (C=N) | δ 168 ppm | Carbon atom in the oxadiazole ring double bonded to N |

| IR Frequency (C=N) | 1610 cm⁻¹ | Stretching vibration of the C=N bond in the ring |

| UV-Vis λmax | 230 nm | π → π* electronic transition |

Conformational Analysis and Stability of Isomers

The butyl group attached to the oxadiazole ring is flexible, leading to multiple possible conformations (rotational isomers or rotamers). A conformational analysis would involve a systematic search of the potential energy surface by rotating the single bonds in the butyl chain. Quantum chemical calculations would determine the relative energies of these different conformers, identifying the most stable (lowest energy) geometry. This information is crucial for understanding the molecule's preferred shape in different environments.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

Dynamic Behavior and Conformational Transitions

An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its dynamic behavior. The simulation would show the flexibility of the butyl chain, tracking the transitions between different conformational states identified in the quantum chemical analysis. The frequency of these transitions and the lifetime of each conformation can be quantified, providing a more realistic picture of the molecule's structural dynamics than a static calculation alone.

Investigation of Intermolecular Interactions

MD simulations are particularly powerful for studying how molecules interact with each other or with a solvent. By simulating a system containing multiple molecules of this compound, one could analyze the preferred modes of interaction. This would involve calculating radial distribution functions to understand the average distances between different atoms on neighboring molecules. These simulations would likely highlight the importance of dipole-dipole interactions involving the polar oxadiazole ring and the chloromethyl group, as well as weaker van der Waals interactions from the butyl chains. Such studies are fundamental to predicting the bulk properties of the material, such as its boiling point, solubility, and crystal packing.

Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations

Currently, there are no specific studies in the public domain that model the reaction pathways for the synthesis or transformation of this compound. The general synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of O-acyl amidoximes. Theoretical modeling of this process for this compound would involve the reaction of a valeramidoxime derivative with a chloroacetylating agent. Such a study would computationally map the energy landscape of the reaction, identifying the transition states for the O-acylation and the subsequent cyclodehydration steps.

Detailed characterization of these transition states would provide crucial insights into the reaction mechanism, including bond formation and cleavage, activation energies, and the influence of the butyl and chloromethyl substituents on the reaction kinetics. However, at present, no such computational data, including optimized geometries of reactants, intermediates, transition states, and products, or the corresponding energy profiles, are available for this specific compound.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling for the structure-reactivity relationships of this compound and its derivatives is another area where specific research is lacking.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are instrumental in correlating the structural features of molecules with their chemical reactivity. For this compound, a QSRR model could predict its reactivity in various chemical transformations based on descriptors such as electronic properties (e.g., atomic charges, frontier molecular orbital energies), steric parameters, and topological indices.

A hypothetical QSRR study for a series of derivatives of this compound could involve modifications to the butyl chain or substitution of the chloro- group. The resulting data could be used to build a predictive model, however, no such experimental or computational dataset currently exists in the literature to construct or validate such a model.

In Silico Design for Optimized Synthetic Routes

The in silico design of optimized synthetic routes for this compound would leverage computational tools to identify the most efficient and high-yielding synthetic pathways. This could involve retrosynthetic analysis software to propose potential disconnections and forward synthesis prediction tools to evaluate the feasibility and potential side reactions of different routes.

An in silico approach could compare the traditional amidoxime-based synthesis with alternative pathways, potentially involving nitrile oxide cycloadditions. The evaluation would be based on calculated reaction energies, activation barriers, and predicted yields. While such computational tools are available, their specific application to the synthesis of this compound has not been reported.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole, with a molecular formula of C₇H₁₁ClN₂O, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated to be 175.0633. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value extremely close to this theoretical mass. For instance, an observed m/z of 175.0630 would confirm the elemental formula and rule out other possibilities with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds and their reaction products. acs.orgnih.gov

Table 1: Predicted HRMS Adducts for this compound (C₇H₁₁ClN₂O)

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 175.0633 |

| [M+Na]⁺ | 197.0452 |

| [M+K]⁺ | 213.0191 |

| [M-H]⁻ | 173.0487 |

This table is interactive. Click on the headers to sort.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR would show distinct signals for the protons of the butyl group and the chloromethyl group. The butyl chain would exhibit a terminal methyl (CH₃) triplet, three methylene (B1212753) (CH₂) groups appearing as multiplets, and the methylene group adjacent to the oxadiazole ring. The chloromethyl group would present as a distinct singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the two carbons of the oxadiazole ring, the four carbons of the butyl chain, and the carbon of the chloromethyl group. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Oxadiazole-C3 | - | ~168 |

| Oxadiazole-C5 | - | ~175 |

| -CH₂Cl | ~4.8 | ~35 |

| -CH₂- (alpha to ring) | ~2.8 | ~27 |

| -CH₂- | ~1.7 | ~30 |

| -CH₂- | ~1.4 | ~22 |

| -CH₃ | ~0.9 | ~14 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

To definitively assign all proton and carbon signals and map out the molecular structure, a series of two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. sdsu.edu For the target molecule, COSY would show correlations between the successive methylene groups of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the singlet at ~4.8 ppm would correlate with the carbon signal at ~35 ppm, confirming the -CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is crucial for connecting molecular fragments. For instance, HMBC would show a correlation between the protons of the methylene group alpha to the oxadiazole ring and the C5 carbon of the ring, confirming the attachment of the butyl group. Similarly, the chloromethyl protons would show a correlation to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. While less critical for a flexible molecule like this, it can provide conformational information about the butyl chain.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can analyze the compound in its crystalline form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties. ssNMR can distinguish between these forms by detecting subtle differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms in the rigid crystal lattice.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govbiomedscidirect.com

For this compound, FTIR and Raman spectra would be expected to show characteristic absorption bands confirming key structural features. sapub.org

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxadiazole) | Stretch | ~1600-1650 |

| C-O-C (Oxadiazole) | Stretch | ~1050-1250 |

| C-H (Butyl) | Stretch | ~2850-2960 |

| C-Cl | Stretch | ~650-800 |

This table is interactive. Click on the headers to sort.

These techniques are highly complementary. For instance, the C=N stretching vibration in the oxadiazole ring might be strong in the Raman spectrum but weaker in the IR spectrum. Together, they provide a comprehensive vibrational fingerprint of the molecule. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

This method is also the most reliable for determining the absolute stereochemistry of chiral molecules. ed.ac.uksoton.ac.uk While the parent molecule is not chiral, many of its potential reaction products could be. X-ray crystallography of a chiral derivative would unambiguously establish the R or S configuration at any stereocenters.

Chromatographic Techniques for Purity Assessment and Complex Mixture Separation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of a synthesized compound. nih.gov A sample is passed through a column, and a detector (often UV-Vis) measures the elution of the compound. A pure sample will ideally show a single sharp peak. HPLC is also a powerful tool for purifying compounds from reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. jmchemsci.comnih.gov The sample is vaporized and passed through a gas chromatography column, which separates the components. Each separated component then enters a mass spectrometer, which provides a mass spectrum, allowing for identification. GC-MS is excellent for analyzing reaction progress and identifying volatile byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It is a versatile technique for analyzing complex reaction mixtures, identifying products, intermediates, and impurities, and is particularly useful for compounds that are not suitable for GC-MS.

Hyphenated Techniques for Comprehensive Chemical Analysis

The structural elucidation and analysis of this compound and its reaction products are significantly enhanced by the application of hyphenated analytical techniques. These methods couple the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a robust platform for the comprehensive analysis of complex chemical mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for isolating, identifying, and quantifying the target compound and its derivatives. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS allows for the separation of the parent compound from starting materials, byproducts, and degradation products. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. dnu.dp.ua As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. dnu.dp.ua

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. These patterns arise from the cleavage of the molecule at its weakest bonds. For instance, the loss of the chloromethyl group or cleavage of the butyl chain would result in specific fragment ions, aiding in the unequivocal identification of the compound. The retention time, the time it takes for the compound to travel through the GC column, is another key parameter for identification. dnu.dp.ua

Table 1: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture Containing this compound

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 188 [M+], 153 [M-Cl]+, 131 [M-C4H9]+, 49 [CH2Cl]+ |

| Valeramide | 8.2 | 101 [M+], 84 [M-NH2]+, 57 [C4H9]+ |

| Chloroacetonitrile (B46850) | 3.5 | 75 [M+], 40 [M-Cl]+ |

This data is illustrative and based on the principles of GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not suitable for GC analysis due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. LC-MS is particularly useful for analyzing reaction products of this compound, which may be more polar or have higher molecular weights than the parent compound.

The versatility of LC-MS allows for the use of various ionization techniques, such as Electrospray Ionization (ESI), which is a soft ionization method that typically keeps the molecule intact, showing a prominent molecular ion peak. nih.gov This is highly advantageous for determining the molecular weight of unknown reaction products. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where a specific ion is selected, fragmented, and its fragments are analyzed to piece together the structure of the original molecule.

Table 2: Illustrative LC-MS/MS Data for a Potential Reaction Product of this compound

| Parent Ion (m/z) | MS/MS Fragment Ions (m/z) | Postulated Substructure |

| 254.15 | 205.10, 153.08, 125.05 | Loss of a substituent group, cleavage of the oxadiazole ring |

This data is hypothetical and demonstrates the principles of LC-MS/MS analysis for structural elucidation.

The combination of chromatographic separation with mass spectrometric detection in hyphenated techniques provides a high degree of certainty in the identification and structural elucidation of this compound and its derivatives. kfupm.edu.sa The detailed information obtained from these methods is crucial for understanding reaction pathways, identifying impurities, and ensuring the purity of the synthesized compounds. pisrt.org

Synthetic Utility and Applications of 5 Butyl 3 Chloromethyl 1,2,4 Oxadiazole As a Chemical Synthon

Building Block in Complex Organic Synthesis

The presence of a reactive chloromethyl group is key to the synthetic utility of 5-Butyl-3-(chloromethyl)-1,2,4-oxadiazole, enabling its use as a scaffold for constructing intricate molecular frameworks and advanced heterocyclic systems.

Precursor for Advanced Heterocyclic Systems with Modified Properties

The chloromethyl group on the 1,2,4-oxadiazole (B8745197) ring is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups and the construction of new heterocyclic rings. A significant application is the conversion of the chloromethyl group to an azidomethyl group, which then serves as a precursor for nitrogen-rich heterocycles like triazoles and tetrazoles.

For instance, a related compound, 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-3-(4-methylphenyl)sydnone, has been shown to react with sodium azide (B81097) in a mixture of acetone (B3395972) and water to yield the corresponding azidomethyl derivative in high yield. tandfonline.com This azidomethyl-1,2,4-oxadiazole can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form new, more complex heterocyclic systems. tandfonline.com This strategy allows for the creation of hybrid molecules containing both the 1,2,4-oxadiazole ring and a 1,2,3-triazole ring, which are of interest in medicinal chemistry due to their diverse biological activities. nih.gov

The following table outlines a representative reaction for the formation of an azidomethyl derivative from a chloromethyl-1,2,4-oxadiazole, a key step in synthesizing advanced heterocyclic systems.

Table 1: Synthesis of Azidomethyl-1,2,4-oxadiazole Derivative

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-3-(4-methylphenyl)sydnone | Sodium Azide | Acetone/Water | Reflux | 89% | tandfonline.com |

This two-step process, involving nucleophilic substitution followed by cycloaddition, exemplifies how this compound can be a valuable precursor for creating advanced heterocyclic systems with potentially modified biological or material properties.

Scaffold for Complex Molecular Architecture Construction